molecular formula C7H6BrNO2S B7868839 (4-Bromo-2-nitrophenyl)methyl sulfide

(4-Bromo-2-nitrophenyl)methyl sulfide

Cat. No.: B7868839
M. Wt: 248.10 g/mol
InChI Key: RFQIQDIAWTUKKG-UHFFFAOYSA-N
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Description

(4-Bromo-2-nitrophenyl)methyl Sulfide is a specialized aromatic sulfide compound intended for research and development purposes. This chemical serves as a versatile synthetic intermediate or building block in organic synthesis . Its structure, featuring both a bromo and a nitro substituent on the phenyl ring, along with a methyl sulfide group, makes it a valuable substrate for constructing more complex molecules, particularly in medicinal chemistry and materials science research. Researchers may utilize this compound in cross-coupling reactions, where the bromide can undergo metal-catalyzed transformations, or in the development of novel Schiff base ligands for investigating urease inhibition, a pathway relevant to therapeutic development . As a key intermediate, it can be used in method development for synthesizing functionalized biphenyl derivatives or heterocyclic systems . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methylsulfanyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQIQDIAWTUKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Nitrophenyl Methyl Sulfide

Reactivity of the Nitro Group

The nitro group strongly influences the reactivity of the aromatic ring through its potent electron-withdrawing properties.

Reduction Reactions to Amino Group

The reduction of the nitro group to an amino group is a common and crucial transformation, yielding 4-bromo-2-(methylthio)aniline. This reaction is a key step in the synthesis of various more complex molecules. A variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgsci-hub.st

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method employs catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide. wikipedia.org It is a widely used industrial process. mdpi.com

Metal-Based Reductions: Reagents like iron in acidic media, tin(II) chloride, or zinc in aqueous ammonium (B1175870) chloride are effective for this transformation. wikipedia.orgscispace.com

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used for the reduction. wikipedia.org

The selection of the reducing agent is critical to avoid unwanted side reactions, particularly when other reducible groups are present. For instance, metal hydrides are generally not used for reducing aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org The presence of a halogen, such as bromine, also requires careful consideration of the reaction conditions to prevent dehalogenation. sci-hub.st

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent/Catalyst Conditions Notes
Raney Nickel, Pd/C, PtO₂ Catalytic Hydrogenation Widely used, can sometimes lead to dehalogenation. wikipedia.orgsci-hub.st
Iron Acidic Media (e.g., HCl, Acetic Acid) A classic and cost-effective method. wikipedia.org
Tin(II) Chloride (SnCl₂) Acidic Solution A common laboratory-scale reagent. wikipedia.org
Zinc (Zn) Aqueous Ammonium Chloride Provides milder reaction conditions. wikipedia.org
Sodium Sulfide (Na₂S) Basic Solution Can offer selectivity in polynitro compounds. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or Alcoholic Solution Another common reducing agent. wikipedia.org

Role in Electron-Withdrawing Activation for SNAr

The nitro group, particularly when positioned ortho or para to a leaving group like bromine, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgmasterorganicchemistry.com This activation occurs because the electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.orgscranton.edu

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.orgscranton.edu The strong electron-withdrawing nitro group delocalizes the negative charge, lowering the activation energy for this step. libretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring is a versatile functional group, enabling both substitution and cross-coupling reactions.

Nucleophilic Displacement Reactions

The bromine atom can be displaced by a variety of nucleophiles, particularly given the activation provided by the electron-withdrawing nitro group. nih.gov This allows for the introduction of a wide range of functional groups. For example, reactions with thiols can introduce new sulfide linkages. nih.gov

Cross-Coupling Reactions for Further Functionalization

The bromine substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of (4-Bromo-2-nitrophenyl)methyl sulfide.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov It is a highly reliable method for forming biaryl compounds. The reaction is tolerant of a wide variety of functional groups. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond and typically yielding a substituted styrene (B11656) derivative. organic-chemistry.orgresearchgate.net Recent advancements have led to the development of highly efficient catalysts that can operate under mild conditions. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a fundamental method for the synthesis of arylalkynes. libretexts.orgresearchgate.net Copper-free versions of the Sonogashira reaction have also been developed to avoid issues like alkyne homocoupling. organic-chemistry.orgnih.gov

Table 2: Overview of Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner Catalyst System Bond Formed
Suzuki-Miyaura Boronic acid/ester Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) C(sp²)-C(sp²)
Heck Alkene Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) C(sp²)-C(sp²)
Sonogashira Terminal Alkyne Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base C(sp²)-C(sp)

Transformations of the Methyl Sulfide Moiety

The methyl sulfide group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation alters the electronic properties and steric profile of the molecule. The oxidation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂), often in the presence of a catalyst. mdpi.comresearchgate.netorganic-chemistry.org

Oxidation to Sulfoxide: Careful control of reaction conditions, such as temperature and the amount of oxidant, can selectively yield the sulfoxide, (4-bromo-2-nitrophenyl)methylsulfinylbenzene. mdpi.comorganic-chemistry.org

Oxidation to Sulfone: Using a stronger oxidizing agent or more forcing conditions leads to the formation of the sulfone, (4-bromo-2-nitrophenyl)methylsulfonylbenzene. researchgate.netorganic-chemistry.org Various catalytic systems, including those based on tantalum carbide or niobium carbide, can provide high yields and selectivity for either the sulfoxide or sulfone. organic-chemistry.org

The oxidation state of the sulfur atom can influence the reactivity of the other functional groups on the ring. The sulfoxide and sulfone groups are more strongly electron-withdrawing than the sulfide group, which can further activate the ring for nucleophilic aromatic substitution.

Table 3: Oxidation of Sulfides

Product Oxidizing Agent Typical Conditions
Sulfoxide H₂O₂ (controlled amount) Catalyzed (e.g., tantalum carbide), controlled temperature. mdpi.comorganic-chemistry.org
Sulfone H₂O₂ (excess), m-CPBA Catalyzed (e.g., niobium carbide), often at a higher temperature. researchgate.netorganic-chemistry.org

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound is susceptible to oxidation, a common transformation for thioethers. This process can be controlled to selectively yield either the corresponding sulfoxide, (4-bromo-2-nitrophenyl)methyl sulfoxide, or the sulfone, (4-bromo-2-nitrophenyl)methyl sulfone. The oxidation state achieved depends on the chosen oxidant and the reaction conditions. acsgcipr.orgresearchgate.net

The initial oxidation of the sulfide to the sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. This kinetic difference allows for the selective synthesis of sulfoxides by using a stoichiometric amount of a mild oxidizing agent or by carefully controlling reaction parameters like temperature and reaction time. researchgate.net To achieve the sulfone, stronger oxidizing agents, an excess of the oxidant, or more forcing conditions are typically required. organic-chemistry.org

A variety of reagents are capable of effecting this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst or an acid co-catalyst. organic-chemistry.orgjsynthchem.com Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective. Other systems include permanganates and dichromates, although their use has diminished due to toxicity concerns. organic-chemistry.org For instance, studies on structurally similar compounds like p-bromophenyl methyl sulfide have employed catalytic systems involving VO(acac)₂ and H₂O₂ for asymmetric oxidation to the sulfoxide. orgsyn.org The presence of the electron-withdrawing nitro group on the ring can influence the reactivity of the sulfur atom, making it less nucleophilic compared to non-nitrated analogues, which may necessitate slightly harsher oxidation conditions.

Table 1: Common Reagents for the Oxidation of Aryl Sulfides

Oxidizing Agent Typical Product(s) Common Conditions Reference(s)
Hydrogen Peroxide (H₂O₂) Sulfoxide or Sulfone Acetic acid, or with metal catalysts (e.g., W, Nb, Mn) organic-chemistry.orgorganic-chemistry.orgjsynthchem.com
m-CPBA Sulfoxide or Sulfone Chlorinated solvents (e.g., CH₂Cl₂) at 0°C to rt organic-chemistry.org
Potassium Permanganate (KMnO₄) Sulfone Aqueous solution, often with acid or base organic-chemistry.org
Sodium Periodate (NaIO₄) Sulfoxide Methanol (B129727)/water, room temperature -
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Sulfoxide or Sulfone Aqueous methanol or other polar solvents -

Pummerer-Type Rearrangements of Sulfoxides

The sulfoxide derived from this compound can undergo a Pummerer rearrangement. This classic reaction transforms a sulfoxide with an α-hydrogen into an α-acyloxy thioether upon treatment with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride (Ac₂O). wikipedia.org

The mechanism commences with the acylation of the sulfoxide oxygen by acetic anhydride, forming a sulfonium (B1226848) ion intermediate. An acetate (B1210297) ion then acts as a base, abstracting a proton from the α-carbon (the methyl group) to induce an elimination. This step generates a resonance-stabilized thionium (B1214772) ion. The final step involves the nucleophilic attack of the acetate ion on the thionium ion, yielding the α-acetoxy thioether product. wikipedia.orgyoutube.com

In the case of (4-bromo-2-nitrophenyl)methyl sulfoxide, the expected product of a Pummerer rearrangement with acetic anhydride would be α-acetoxy-(4-bromo-2-nitrophenyl)methyl sulfide. The electron-withdrawing nature of the 4-bromo-2-nitrophenyl group would influence the stability of the key thionium ion intermediate. Other activators besides acetic anhydride, such as trifluoroacetic anhydride (TFAA) or silyl (B83357) chlorides, can also be employed, potentially leading to different rearranged products depending on the nucleophile present. wikipedia.orgnih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms underlying the reactions of this compound is crucial for controlling its synthesis and subsequent transformations. The electronic properties of the substituted benzene (B151609) ring are central to these pathways.

Detailed Analysis of SNAr Mechanisms

The synthesis of this compound itself is often achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly relevant due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. youtube.comyoutube.com The reaction typically involves a precursor like 1,4-dibromo-2-nitrobenzene (B110544) or 4-bromo-1-chloro-2-nitrobenzene reacting with a sulfur nucleophile such as sodium methanethiolate (B1210775) (NaSMe).

The classical SNAr mechanism is a two-step addition-elimination process: nih.gov

Addition Step: The nucleophile (e.g., ⁻SMe) attacks the carbon atom bearing a leaving group (e.g., Br or Cl). This attack is directed to the positions ortho or para to the nitro group. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.comyoutube.com This step is typically the rate-determining step of the reaction.

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Br⁻ or Cl⁻), yielding the final substituted product.

The kinetics of SNAr reactions are highly dependent on the nature of the leaving group, the nucleophile, and the solvent. nih.govresearchgate.net For SNAr reactions on nitro-activated rings, fluoride (B91410) is often the best leaving group among the halogens, a counterintuitive trend compared to SN1/SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial, rate-determining nucleophilic attack. youtube.com The stability of the Meisenheimer intermediate is paramount, and the ability of the nitro group to stabilize the developed negative charge is the primary reason for the feasibility of this reaction. youtube.com

Radical Chain Mechanisms in Aryl Sulfide Formation

While the SNAr pathway is a common method for synthesizing aryl sulfides, radical-based mechanisms offer an alternative route. Although less commonly cited for this specific molecule, the formation of aryl-sulfur bonds can proceed through radical chain reactions. One plausible, though perhaps non-traditional, route to a precursor for this compound could involve the radical bromination of the methyl group of 4-bromo-2-nitrotoluene (B1266186), followed by substitution with a thiolate.

A more direct radical pathway for C-S bond formation involves the reaction of an aryl radical with a sulfur source. For instance, an aryl radical, which could potentially be generated from an aryl halide or diazonium salt, can react with disulfides or thiols in a chain process. A patent for a related compound, 4-bromo-2-nitrophenylacetic acid, describes a reaction starting from 4-bromo-2-nitrochlorotoluene with sodium metal, which proceeds through a benzyl-type sodium intermediate, hinting at the potential for radical or radical-anion intermediates at the benzylic position under certain conditions. google.com

Concerted vs. Stepwise Mechanisms in Sulfur-Mediated Reactions

The dichotomy between concerted and stepwise mechanisms is relevant to several transformations involving this compound, particularly in SNAr and oxidation reactions.

For SNAr reactions , while the two-step mechanism involving a discrete Meisenheimer intermediate is the classical model, substantial research has indicated that some SNAr reactions may proceed through a concerted (cSNAr) pathway. nih.gov In a concerted mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate. The actual pathway, concerted versus stepwise, can be a fine line and may depend on the specific reactants and conditions. Kinetic studies on similar systems suggest that the mechanism can be borderline between concerted and stepwise pathways. nih.govresearchgate.net

In the context of sulfide oxidation , the mechanism can also be either concerted or stepwise. For instance, the oxidation of related nitrophenyl sulfides with dioxiranes has been studied. In less polar solvents, the reaction tends to proceed through a concerted mechanism, where the oxygen atom is transferred from the oxidant to the sulfur in a single step. However, in more polar, aqueous solvent systems, the mechanism can shift to a two-step process involving a betaine-like intermediate. nih.gov This highlights the critical role of the reaction environment in dictating the operative mechanistic pathway for reactions at the sulfur center.

Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum for (4-Bromo-2-nitrophenyl)methyl sulfide (B99878) would provide critical information. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J-values) would confirm their relative positions. For instance, the proton situated between the nitro and methyl sulfide groups would be influenced differently than the proton adjacent to the bromine atom. The methyl sulfide group (-SCH₃) would be expected to appear as a distinct singlet in the aliphatic region of the spectrum.

¹³C NMR Spectral Analysis for Carbon Framework

A ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For (4-Bromo-2-nitrophenyl)methyl sulfide, one would expect to observe signals for the six distinct aromatic carbons and one signal for the methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents; the carbon bearing the nitro group (C-NO₂) would be shifted downfield, while the carbons attached to the bromine (C-Br) and the methyl sulfide (C-S-CH₃) group would also show characteristic shifts.

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would establish the connectivity between the protons on the aromatic ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular framework by showing, for example, a correlation from the methyl protons to the aromatic carbon attached to the sulfur atom. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which helps to confirm stereochemistry and conformation, although it is often less critical for a relatively rigid structure like this one.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.orgmasterorganicchemistry.comwikipedia.org For this compound, the IR spectrum would be expected to show characteristic absorption bands:

Nitro Group (NO₂): Strong, distinct asymmetric and symmetric stretching bands, typically found around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Aromatic Ring (C=C): Several peaks in the 1600-1450 cm⁻¹ region.

C-H Bonds: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. uomustansiriyah.edu.iqspectroscopyonline.com

C-Br Bond: A stretching vibration in the fingerprint region, usually below 690 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. msu.eduuni-saarland.de High-resolution mass spectrometry (HRMS) would determine the precise mass of this compound, confirming its molecular formula (C₇H₆BrNO₂S). The mass spectrum would also display a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio). Analysis of the fragmentation pattern would offer further structural confirmation, likely showing the loss of fragments such as the methyl group (•CH₃) or the nitro group (•NO₂).

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental data to confirm the empirical formula of a newly synthesized compound. This analytical method determines the mass percentage of each element within a sample, which is then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the experimental and calculated values serves as a crucial piece of evidence for the successful synthesis and purity of the target molecule.

For the compound this compound, the molecular formula is established as C₇H₆BrNO₂S. Based on this formula, the theoretical elemental composition has been calculated. These calculated values provide a benchmark against which experimentally obtained data would be compared to verify the compound's identity.

The theoretical elemental composition of this compound is presented below:

Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Molar Mass ( g/mol ) Percentage (%)
Carbon C 12.01 84.07 33.75%
Hydrogen H 1.008 6.048 2.43%
Bromine Br 79.90 79.90 32.08%
Nitrogen N 14.01 14.01 5.62%
Oxygen O 16.00 32.00 12.85%
Sulfur S 32.07 32.07 12.88%

| Total | | | 249.098 | 100.00% |

In a typical research setting, the synthesized this compound would be subjected to combustion analysis or other elemental analysis techniques. The resulting experimental percentages of Carbon, Hydrogen, Nitrogen, and Sulfur would be expected to fall within a narrow margin of error (typically ±0.4%) of the calculated theoretical values to be considered a successful confirmation of the empirical formula.

While specific experimental data for this compound is not available in the reviewed literature, the standard practice is exemplified in the characterization of related compounds. For instance, in the characterization of the structurally related compound (S)-(-)-4-Bromophenyl methyl sulfoxide (B87167) (C₇H₇BrOS), elemental analysis was performed to validate its synthesis. The reported experimental findings were compared with the calculated theoretical values, demonstrating the application of this technique.

Elemental Analysis Data for (S)-(-)-4-Bromophenyl methyl sulfoxide orgsyn.org

Element Calculated (%) Found (%)
Carbon 38.37 38.36
Hydrogen 3.22 3.17

This example illustrates the precision of elemental analysis and its critical role in the structural elucidation and confirmation of novel chemical entities in academic research. The close match between the calculated and found values for (S)-(-)-4-Bromophenyl methyl sulfoxide provides a high degree of confidence in its reported synthesis and purity. orgsyn.org

Computational and Theoretical Investigations of 4 Bromo 2 Nitrophenyl Methyl Sulfide

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT is a popular and versatile method used in computational chemistry and physics for its favorable balance of accuracy and computational cost.

The process of molecular geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy. This is achieved by calculating the forces on each atom and then adjusting the atomic positions until these forces are minimized. For a molecule like (4-Bromo-2-nitrophenyl)methyl sulfide (B99878), DFT calculations, often using a functional like B3LYP and a basis set such as 6-311G(d,p), would be employed to determine the most stable three-dimensional structure. These calculations would yield optimized bond lengths, bond angles, and dihedral angles. For instance, in a study of related chalcone (B49325) isomers, DFT with the B3LYP functional and 6-311G(d,p) basis set was used for geometry optimization. nih.gov The geometry optimization for the ground-state structure is a crucial first step as it provides the foundation for all other computational analyses. nih.gov

The optimized geometry of (4-Bromo-2-nitrophenyl)methyl sulfide would likely show the nitro group being slightly twisted out of the plane of the benzene (B151609) ring to minimize steric hindrance with the adjacent methyl sulfide group. The bond lengths and angles would be influenced by the electronic effects of the substituents. For example, the carbon-bromine and carbon-sulfur bond lengths would be key parameters determined in this optimization. In a study on metallofullerenes, the average M-C bond lengths were calculated using both B3LYP and ωB97XD functionals to provide detailed structural insights. nih.gov

Table 1: Representative Theoretical Bond Parameters of a Substituted Phenyl Compound (Note: This table is illustrative and not specific to this compound)

Parameter Bond/Angle Calculated Value
Bond Length C-N (nitro) 1.48 Å
Bond Length C-Br 1.90 Å
Bond Length C-S 1.77 Å
Bond Angle C-C-N 121°
Dihedral Angle C-C-N-O 25°

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are critical to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the phenyl ring, while the LUMO would be concentrated on the electron-deficient nitro group and the aromatic ring. The presence of both electron-donating (methyl sulfide) and electron-withdrawing (nitro and bromo) groups would significantly influence the HOMO-LUMO gap. In a study on p-nitroaniline, a related compound, the HOMO-LUMO gap was calculated to be 3.8907 eV using the B3LYP/6-311G(d,p) method. thaiscience.info This relatively small gap indicates its potential for reactivity. thaiscience.info For this compound, a similarly small energy gap would be anticipated, suggesting its susceptibility to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies of a Nitroaromatic Compound (Note: This table is illustrative and not specific to this compound)

Parameter Energy (eV)
HOMO Energy -6.8
LUMO Energy -2.5
HOMO-LUMO Gap 4.3

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. Conversely, the area around the hydrogen atoms of the methyl group and the region of the aromatic ring ortho and para to the nitro group would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. In a study of p-nitroaniline, the negative MEP was found to be localized over the nitro group, while the positive potential was on the amino group, clearly identifying the sites for electrophilic and nucleophilic attack, respectively. thaiscience.infotci-thaijo.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It allows for the investigation of charge transfer interactions (hyperconjugation) between filled donor NBOs and empty acceptor NBOs. The strength of these interactions can be quantified using second-order perturbation theory, which provides stabilization energies (E(2)).

Table 3: Representative NBO Analysis Data for a Substituted Aromatic Compound (Note: This table is illustrative and not specific to this compound)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(S) π*(C=C) 15.2
LP(O) of NO2 π*(C=C) 8.5
π(C=C) π*(C=C) 20.1

Reaction Pathway and Kinetic Parameter Prediction

Computational chemistry is also a powerful tool for studying reaction mechanisms and predicting kinetic parameters, providing insights that can guide experimental work.

Theoretical Modeling of SNAr Pathways

The Nucleophilic Aromatic Substitution (SNAr) reaction is a key transformation for many nitroaromatic compounds. Theoretical modeling can be used to investigate the reaction pathway of a nucleophile with this compound. This involves calculating the energies of the reactants, intermediates (such as the Meisenheimer complex), transition states, and products.

For this compound, a nucleophile can attack the aromatic ring at the carbon atom bearing the bromine atom. The presence of the electron-withdrawing nitro group in the ortho position strongly activates the ring towards this type of reaction. Computational modeling of this SNAr pathway would involve locating the transition state for the formation of the Meisenheimer complex and the subsequent transition state for the departure of the bromide leaving group. The activation energies calculated for these steps would provide information about the reaction rate. Theoretical studies on the SNAr reaction of atrazine (B1667683) with biothiols have shown that the reaction can proceed through a borderline stepwise or concerted mechanism. rsc.org Similar computational approaches could elucidate the detailed mechanism for this compound.

Table 4: Illustrative Calculated Energies for an SNAr Reaction Pathway (Note: This table is illustrative and not specific to this compound)

Species Relative Energy (kcal/mol)
Reactants 0.0
Meisenheimer Complex -12.5
Transition State 1 (Formation of complex) +8.2
Transition State 2 (Leaving group departure) +5.5
Products -20.0

Evaluation of Transition States and Activation Energies

The evaluation of transition states and activation energies for reactions involving this compound is crucial for understanding its reactivity, particularly in processes such as nucleophilic aromatic substitution (SNAr). While specific experimental or computational studies on the transition states of this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from theoretical studies on analogous bromo-nitroaromatic compounds. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms and energetic profiles. amazonaws.comnih.gov

The activation energy (ΔG‡) for such a reaction is dependent on several factors, including the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the aromatic ring. In the case of this compound, the nitro group at the ortho position provides significant resonance stabilization to the negative charge that develops in the aromatic ring within the transition state, thereby lowering the activation energy for nucleophilic attack at the positions ortho and para to it. stackexchange.com

Computational models, often employing functionals like PBE1PBE or B3LYP with basis sets such as 6-311+G(2d,p) and a solvation model like the Polarization Continuum Model (PCM), can predict the geometries of these transition states and their corresponding activation free energies. amazonaws.com For instance, DFT calculations on the reaction of a model nucleophile with p-chloronitrobenzene have been used to determine the activation barriers for addition at different positions on the ring. nih.gov These studies indicate that the formation of a σ-adduct is a key step, and the stability of this adduct is reflected in the activation energy. nih.gov

Below is a table of calculated activation Gibbs free energies for the addition of a model nucleophile to p-chloronitrobenzene in a dimethylformamide (DMF) solution, which serves as an illustrative example of the type of data generated in such theoretical investigations.

Table 1: Calculated Activation Gibbs Free Energies (ΔG‡) for Nucleophilic Addition to p-Chloronitrobenzene in DMF

Position of AttackΔG‡ (kcal/mol)
ortho to -NO2 (C-H)9.20
para to -NO2 (C-Cl)13.20

Data adapted from computational studies on a related nitroarene system. amazonaws.com

These exemplary data highlight that the activation barrier is sensitive to the position of attack, a factor directly influenced by the electronic effects of the substituents. For this compound, similar computational approaches would be necessary to determine the precise activation energies for reactions at its various reactive sites.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily defined by the rotational freedom of the methyl sulfide (-SCH3) and nitro (-NO2) groups relative to the plane of the benzene ring. Understanding the preferred conformations and the energy barriers between them is essential for a complete picture of the molecule's structure and reactivity.

Theoretical methods are exceptionally well-suited for this type of analysis. Conformational analysis typically involves mapping the potential energy surface of the molecule by systematically rotating the dihedral angles of interest. For this compound, the key dihedral angles would be C1-C2-S-C(methyl) and C1-C2-N-O.

Based on studies of related molecules like nitrobenzene (B124822) and o-nitroanisole, certain conformational preferences can be predicted. For the nitro group, there is a balance between resonance stabilization, which favors a planar conformation with the benzene ring, and steric hindrance with adjacent substituents. In nitrobenzene itself, the equilibrium structure is planar, but the barrier to rotation is relatively low, estimated to be around 4.1 ± 1.0 kcal/mol. researchgate.net The presence of the adjacent methyl sulfide group in this compound would likely introduce steric repulsion, potentially leading to a slightly twisted conformation for the nitro group to minimize this strain.

The orientation of the methyl sulfide group is also critical. The methyl group could be oriented towards or away from the nitro group. Due to steric clash, the conformation where the methyl group points away from the nitro group is expected to be significantly more stable. The rotational barrier around the C(aryl)-S bond would determine the flexibility of this group.

A comprehensive conformational analysis using DFT or other high-level ab initio methods would involve the following steps:

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically varying the dihedral angles of the nitro and methyl sulfide groups to identify all local minima (stable conformers) and saddle points (transition states between conformers).

Geometry Optimization: The geometries of the identified minima and transition states are fully optimized.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

The relative stabilities of the different conformers can then be determined from their calculated Gibbs free energies. An illustrative summary of expected conformational data is presented below.

Table 2: Predicted Conformational Data for this compound

Conformational FeaturePredicted CharacteristicBasis of Prediction
Nitro Group Orientation Likely slightly twisted from the ring planeSteric hindrance with the adjacent -SCH3 group, based on data from substituted nitrobenzenes. researchgate.net
Methyl Sulfide Orientation Methyl group oriented away from the nitro groupMinimization of steric repulsion.
Rotational Barrier (-NO2) ~4-6 kcal/molAnalogy with nitrobenzene, with an increase due to steric hindrance. researchgate.net
Rotational Barrier (-SCH3) Lower than the nitro group barrierThe sulfur atom provides a longer bond and more flexible angle.

These predictions underscore the importance of intramolecular interactions in determining the three-dimensional structure of this compound. Precise values for these conformational energies and barriers would require dedicated computational studies on this specific molecule.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Scaffolds

The specific arrangement of the functional groups in (4-bromo-2-nitrophenyl)methyl sulfide (B99878) makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly those containing sulfur and nitrogen. The nucleophilic substitution of a chlorine atom in substituted o-nitrochlorobenzenes with methanethiolates is a known method to prepare methyl-o-nitrophenylsulfides. nih.gov These resulting sulfide compounds can undergo base-catalyzed ring closure. nih.gov For instance, related substituted alkyl (2-nitrophenylsulfanyl)ethanoates can be cyclized to form substituted benzo[b]thiophene derivatives, demonstrating a pathway from simple substituted phenyl sulfides to more complex fused heterocyclic systems. nih.gov

The general utility of this scaffold extends to the construction of a diverse range of nitrogen- and sulfur-containing heterocycles, which are prominent in medicinal chemistry and material science. mdpi.com The strategic placement of the reactive handles on the phenyl ring facilitates intramolecular cyclization reactions, leading to the formation of scaffolds such as benzothiazoles and other related structures after appropriate functional group manipulation. acs.orgorganic-chemistry.org

Functional Group Interconversions for Diversification

The true synthetic power of (4-bromo-2-nitrophenyl)methyl sulfide lies in the ability to selectively transform each of its three key functional groups. This allows for a modular approach to molecular design, where the core scaffold can be elaborated in a stepwise manner to produce a diverse range of derivatives.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This allows for the introduction of a wide variety of substituents at the C-4 position of the ring.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron compound, such as an aryl boronic acid. This is a powerful method for synthesizing biaryl compounds. mdpi.comorgsyn.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. wikipedia.org It provides facile access to substituted anilines, which are themselves versatile synthetic intermediates. wikipedia.org

The strategic application of these reactions allows for the late-stage diversification of the molecular scaffold.

Table 1: Examples of Cross-Coupling Reactions on Aryl Bromides
Reaction TypeCoupling PartnerCatalyst System (Typical)Bond FormedProduct Type
Suzuki-Miyaura CouplingAryl boronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Base (e.g., K₃PO₄)C-CBiaryl compound
Buchwald-Hartwig AminationPrimary/Secondary Amine (R₂NH)Pd catalyst / Phosphine ligand / BaseC-NAryl amine
Heck CouplingAlkenePd catalyst / BaseC-CStyrene (B11656) derivative
Sonogashira CouplingTerminal AlkynePd catalyst / Cu(I) cocatalyst / BaseC-C (sp)Aryl alkyne

The reduction of an aromatic nitro group to an amino group is one of the most fundamental transformations in organic chemistry, providing access to anilines which can be further derivatized. wikipedia.orgsci-hub.st A variety of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule. scispace.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.org

Metal/Acid Systems: Classic methods include using tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl). scispace.com

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride (SnCl₂) are also effective. wikipedia.org

A critical consideration when reducing the nitro group in this compound is chemoselectivity. It is often desirable to reduce the nitro group without affecting the C-Br bond or the methyl sulfide moiety. Certain catalytic systems, such as sulfided platinum catalysts, have been developed specifically to achieve the selective reduction of nitro groups in the presence of sensitive halogen substituents. sci-hub.st The resulting 4-bromo-2-aminophenyl methyl sulfide opens up new avenues for derivatization, such as diazotization reactions or acylation of the newly formed amino group.

The methyl sulfide group offers another point of modification. Thioethers can be readily oxidized to form sulfoxides and subsequently sulfones using oxidizing agents like hydrogen peroxide. manavchem.comlibretexts.org This transformation significantly alters the electronic properties of the molecule, as the sulfoxide (B87167) and sulfone groups are strongly electron-withdrawing.

Oxidation to Sulfoxide (R-S(O)-R): Achieved using mild oxidizing agents. Dimethyl sulfoxide (DMSO) is a common example of a sulfoxide used widely as a solvent. libretexts.org

Oxidation to Sulfone (R-S(O)₂-R): Requires stronger oxidizing conditions.

Beyond simple oxidation, the sulfide group can participate directly in the formation of new heterocyclic rings. For example, intramolecular cyclization involving the sulfide and a neighboring group (often introduced after modifying the nitro group) is a key strategy for synthesizing sulfur-containing heterocycles like benzothiazoles. organic-chemistry.org In some cases, reagents like dimethyl sulfoxide (DMSO) can serve as both a solvent and a synthon, providing a source of carbon or sulfur for building heterocyclic rings. nih.gov

Development of Libraries of Substituted Aryl Compounds

The orthogonal reactivity of the bromo, nitro, and methyl sulfide functionalities makes this compound an ideal scaffold for the development of compound libraries in combinatorial chemistry. nih.gov By applying a sequence of selective reactions, a single starting material can be converted into a large and diverse collection of related molecules. sci-hub.st

For example, a synthetic plan could involve:

Diversification at C-4: A subset of the starting material undergoes various palladium-catalyzed cross-coupling reactions at the bromine position to introduce a range of aryl, alkyl, or amino substituents.

Reduction and Derivatization: Each of the products from step 1 can then be subjected to nitro group reduction, yielding a new set of anilines. These anilines can be further functionalized through acylation, sulfonylation, or other reactions.

Sulfide Modification: At any stage, the sulfide can be oxidized to the sulfoxide or sulfone, creating yet another layer of diversity.

This modular approach, enabled by the distinct reactivity of each functional group on the this compound core, allows for the systematic exploration of chemical space to identify molecules with desired biological or material properties. sci-hub.stnih.gov

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of aryl sulfides often relies on transition-metal-catalyzed cross-coupling reactions of aryl halides with thiols. nih.govbeilstein-journals.org While effective, these methods can suffer from drawbacks such as the use of toxic and malodorous thiols, harsh reaction conditions, and potential metal contamination of the products. researchgate.netsciencedaily.comnih.gov The development of greener alternatives is a major focus of contemporary chemical research.

Future research will likely adapt emerging green protocols for the synthesis of (4-Bromo-2-nitrophenyl)methyl sulfide (B99878). One promising area is the use of metal-free catalytic systems. For instance, an iodine/DMSO catalytic system has been developed for the cross-dehydrogenative coupling of aryl thiols with electron-rich species under solvent-free and aerobic conditions, offering a more environmentally friendly route to aryl sulfides. rsc.org Another approach involves visible-light photoredox catalysis, which allows for the direct C-H sulfenylation of electron-rich arenes at room temperature, avoiding the need for pre-functionalized starting materials. beilstein-journals.org

The use of elemental sulfur (S8) as the sulfur source in conjunction with recyclable catalysts like copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles in green solvents such as polyethylene (B3416737) glycol (PEG400) represents another sustainable pathway. nanomaterchem.com These methods circumvent the need for volatile and unpleasant thiols and allow for easy catalyst recovery and reuse. nanomaterchem.com

Synthetic Aspect Traditional Method Potential Green Alternative Key Advantages
Catalyst Palladium, Copper, Nickel Complexes nih.govbeilstein-journals.orgMetal-free (Iodine/DMSO), Photocatalysts (Rose Bengal, Iridium complexes) beilstein-journals.orgrsc.orgReduced metal contamination, lower cost.
Sulfur Source Thiols (e.g., methanethiol) sciencedaily.comnih.govElemental Sulfur (S8), Disulfides beilstein-journals.orgnanomaterchem.comAvoids use of toxic and malodorous reagents.
Solvent Toluene (B28343), DMF, Dioxane waseda.jpacs.orgPolyethylene Glycol (PEG400), Water, or solvent-free conditions rsc.orgnanomaterchem.comorganic-chemistry.orgReduced environmental impact, easier workup.
Energy Input High temperatures nih.govbeilstein-journals.orgVisible Light, Room Temperature beilstein-journals.orgrsc.orgLower energy consumption, milder reaction conditions.

Adapting these green methodologies for the large-scale synthesis of (4-Bromo-2-nitrophenyl)methyl sulfide could significantly reduce the environmental footprint and cost of production.

Exploration of Novel Catalytic Systems for this compound Derivatization

Beyond its initial synthesis, the derivatization of this compound is key to unlocking its potential as a building block. The development of novel catalytic systems is crucial for selectively functionalizing the molecule at its various reactive sites.

A significant breakthrough is the use of nickel-catalyzed aryl exchange reactions, which allow for the synthesis of aryl sulfides without the direct use of thiols. researchgate.netsciencedaily.comacs.org In this approach, a sulfide donor, such as 2-pyridyl sulfide, transfers its sulfide moiety to an aryl electrophile. organic-chemistry.orgacs.org This strategy could be explored for synthesizing derivatives of this compound by reacting a suitable precursor with a variety of sulfide donors. This thiol-free method is highly valued for its improved safety profile and tolerance of diverse functional groups. waseda.jp

Decarbonylative coupling reactions represent another innovative frontier. nih.gov These methods use thioesters as precursors, which undergo transition-metal-catalyzed decarbonylation to form C–S bonds, providing a new disconnection approach that avoids issues of catalyst poisoning by thiols. nih.gov

For derivatization, catalysts that enable late-stage functionalization are highly sought after. Systems with high functional group tolerance, such as specific palladium-PEPPSI-IPent or nickel/dcypt complexes, could be employed for further cross-coupling reactions at the C-Br position of this compound, introducing new aryl or alkyl substituents. acs.orgucl.ac.uk

Catalytic System Reaction Type Potential Application for Derivatization Reference
Nickel/dcypt Aryl Exchange (Thiol-Free)Synthesis of analogues with different sulfide groups. organic-chemistry.orgacs.org
Palladium-PEPPSI-IPent C-S Cross-CouplingReaction at the C-Br bond to introduce new functional groups. ucl.ac.uk
Nickel/dppf Decarbonylative CouplingAlternative synthesis of the core structure from thioester precursors. nih.gov
Cobalt/phosphine C-S Cross-CouplingCoupling of the aryl bromide with various thiols under mild conditions. organic-chemistry.org
Copper/1,2-cyclohexanediol C-S Cross-CouplingVersatile coupling of the aryl bromide with a wide range of alkyl and aryl thiols. organic-chemistry.org

Future research will focus on designing catalysts that offer even greater selectivity, allowing for the precise and predictable modification of complex molecules like this compound.

Unraveling Undiscovered Reactivity Profiles of the Compound

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nitro group strongly activates the aromatic ring for certain reactions while influencing the reactivity of the other substituents.

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the ortho and para positions to its own location for nucleophilic attack. nih.gov While the para position is occupied by the bromine atom, the hydrogen atom at the C6 position is also activated. This opens the possibility for SNAr reactions where a nucleophile displaces either the bromine atom at C4 or the hydrogen atom at C6. The competition between these pathways would be a subject of mechanistic investigation.

Functionalization via the Nitro Group: The nitro group itself is a versatile functional handle. Its reduction to an amino group (-NH2) would yield (4-Bromo-2-aminophenyl)methyl sulfide, a precursor for a vast array of subsequent reactions, including diazotization, amide bond formation, and the synthesis of heterocyclic systems.

Oxidation of the Sulfide Linkage: The methyl sulfide group can be selectively oxidized to form the corresponding sulfoxide (B87167), (4-Bromo-2-nitrophenyl)methylsulfinylbenzene, or sulfone, (4-Bromo-2-nitrophenyl)methylsulfonylbenzene. rsc.orgorgsyn.org These oxidized derivatives often exhibit distinct biological activities and physical properties. Green photochemical methods using light as an energy source are emerging as sustainable ways to perform such oxidations. rsc.org

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents and the construction of more complex molecular architectures.

Reactive Site Potential Reaction Resulting Structure/Group Significance
C4-Bromine Nucleophilic Aromatic Substitution (SNAr)Displacement by O, N, S nucleophilesIntroduction of ethers, amines, new sulfides.
C4-Bromine Catalytic Cross-Coupling (e.g., Suzuki)C-C bond formation (biaryls)Creates more complex molecular scaffolds.
C2-Nitro ReductionAmino group (-NH2)Access to anilines, amides, diazo compounds.
S-Methyl OxidationSulfoxide (-SO-CH3), Sulfone (-SO2-CH3)Modulates electronic properties and biological activity.
Aromatic Ring (C6-H) Directed C-H Functionalization/SNAr-HIntroduction of new substituentsBypasses need for pre-functionalized substrates.

Exploring these reaction pathways will significantly expand the synthetic utility of this compound, transforming it from a simple compound into a versatile platform for chemical synthesis.

Advancements in Predictive Computational Models for Complex Aryl Sulfide Synthesis

As synthetic methodologies become more sophisticated, computational chemistry is playing an increasingly vital role in predicting reaction outcomes and elucidating complex mechanisms. For a molecule like this compound, computational models offer a powerful tool to navigate its synthesis and reactivity.

Density Functional Theory (DFT) calculations are already being used to understand the intricacies of catalytic cycles, such as the Ni-catalyzed aryl exchange reactions. acs.org These studies can reveal the structures of key intermediates, transition states, and off-cycle deactivation products, providing insights that are difficult to obtain through experiments alone. acs.org For example, computational data has been crucial in confirming that certain nickel-catalyzed reactions proceed through a Ni(0)/Ni(II) cycle and in assigning the roles of different ligands. acs.org

Future advancements in this area will likely focus on:

Predictive Catalyst Design: Using computational screening to design new ligands or catalysts specifically tailored for high efficiency and selectivity in the synthesis or derivatization of substrates like this compound.

Reaction Pathway Prediction: Modeling the various competing reaction pathways (e.g., SNAr at C4 vs. C6) to predict the major product under different conditions, thus guiding experimental design and minimizing trial-and-error.

Understanding Reactivity: Calculating electronic properties, bond energies, and aromaticity changes to rationalize the observed reactivity and explore undiscovered transformation possibilities. nih.gov For instance, theoretical models can quantify the activating effect of the nitro group and the relative lability of the C-Br versus C-H bonds. nih.gov

The synergy between predictive computational modeling and empirical laboratory work will accelerate the discovery of new reactions and optimize synthetic routes, making the exploration of complex chemical space more efficient and predictable.

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The methyl sulfide proton resonates at δ 2.1–2.3 ppm, while aromatic protons appear downfield (δ 7.5–8.5 ppm) due to nitro and bromo substituents .
    • IR : Confirm sulfide (C–S stretch at 600–700 cm⁻¹) and nitro (asymmetric stretch at 1520 cm⁻¹) groups .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL or WinGX/ORTEP software resolves bond lengths (e.g., C–S: ~1.81 Å) and torsion angles .

Q. Example Table: Crystallographic Parameters for Analogous Compounds

CompoundSpace GroupR-factorC–S Bond Length (Å)Reference
N-(4-Bromophenyl)sulfonamideP 10.0381.82
7-Bromo-2-(4-methylphenyl)sulfinylP2₁/c0.0921.79

How can computational methods like DFT predict electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic structure:

  • HOMO-LUMO gaps : Predict redox behavior (e.g., electron-withdrawing nitro group reduces HOMO energy, enhancing electrophilicity) .
  • Electrostatic Potential Maps : Identify reactive sites (e.g., sulfur atom for nucleophilic attacks, bromine for cross-coupling) .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation in DMSO or THF .

What strategies resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?

Advanced Research Question

  • Cross-Validation : Compare NMR-derived dihedral angles with SCXRD results. Discrepancies may arise from dynamic effects in solution vs. solid state .
  • Multi-Method Analysis : Use mass spectrometry (HRMS) to confirm molecular weight and elemental composition, ruling out degradation products .
  • Error Analysis : Apply statistical tools (e.g., R-factor convergence in SHELXL) to refine crystallographic models iteratively .

How do bromo and nitro substituents influence the sulfide’s reactivity in cross-coupling or oxidation reactions?

Advanced Research Question

  • Suzuki Coupling : The bromo group facilitates palladium-catalyzed aryl-aryl coupling (e.g., with boronic acids), while the nitro group directs electrophilic substitution to the para position .
  • Oxidation : Methyl sulfide oxidizes to sulfoxide (using H₂O₂) or sulfone (with KMnO₄). Nitro groups stabilize intermediates via resonance, altering reaction kinetics .

Methodological Note : Monitor oxidation by ¹H NMR; sulfoxide protons split into doublets (δ 2.6–3.1 ppm) .

What challenges arise in crystallizing this compound, and how are they mitigated?

Advanced Research Question

  • Crystal Packing : Bulky nitro and bromo groups induce steric hindrance, requiring slow evaporation (e.g., ethyl acetate/hexane) for lattice formation .
  • Disorder Mitigation : Use SHELXL’s PART instruction to model disordered sulfur or bromine atoms .
  • Twinned Crystals : Apply TWIN/BASF commands in refinement software to deconvolute overlapping reflections .

How can researchers ensure sample purity and stability during storage?

Basic Research Question

  • Purity Checks : Use HPLC (C18 column, 70:30 methanol/water) to quantify impurities (<2%) .
  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation of the nitro group and sulfide oxidation .

What are the best practices for handling sulfide-containing compounds in aerobic vs. anaerobic conditions?

Advanced Research Question

  • Anaerobic Synthesis : Use Schlenk lines or gloveboxes to prevent sulfide oxidation to sulfoxides .
  • Oxygen Sensitivity : Quantify dissolved O₂ via Clark electrode; add antioxidants (e.g., BHT) to solutions .

Q. Table: Sulfide Stability in Different Solvents

SolventHalf-Life (25°C, air)Degradation Product
DMSO48 hoursSulfoxide
THF72 hoursDisulfide
Chloroform24 hoursSulfonic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.